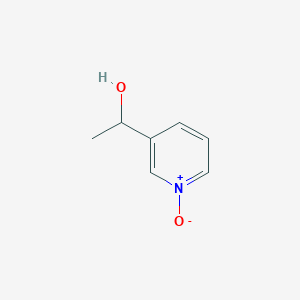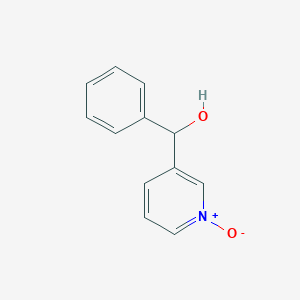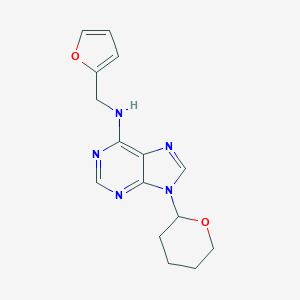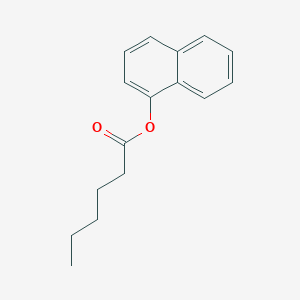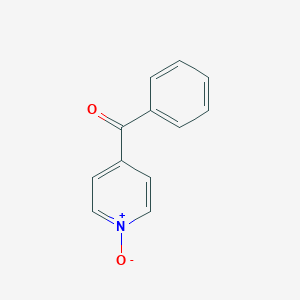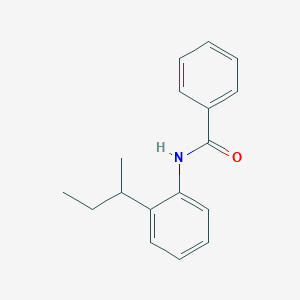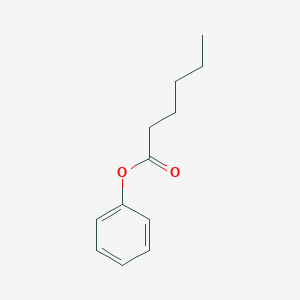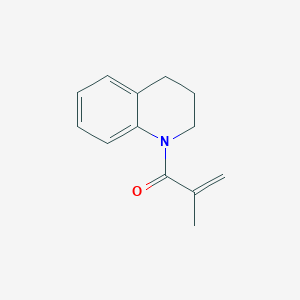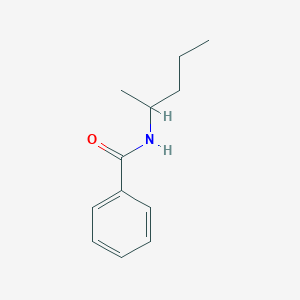
N-(1-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylbutyl)benzamide, also known as N-isoamylbenzamide or N-isobutylbenzamide, is a synthetic compound that belongs to the family of benzamides. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-(1-methylbutyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effect of GABA, leading to a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemische Und Physiologische Effekte
N-(1-methylbutyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). It also has analgesic effects by inhibiting the release of substance P and reducing the activation of the N-methyl-D-aspartate (NMDA) receptor. Moreover, N-(1-methylbutyl)benzamide has been shown to have anticonvulsant effects by enhancing the inhibitory effect of GABA and reducing the excitability of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylbutyl)benzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. It is also readily available and affordable. However, it has some limitations. It has low solubility in water, which can limit its use in aqueous-based experiments. Moreover, its mechanism of action is not fully understood, which can limit its potential applications.
Zukünftige Richtungen
For N-(1-methylbutyl)benzamide include its use as a starting material for the synthesis of other benzamides and in the development of novel MOFs, as well as further studies to elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
N-(1-methylbutyl)benzamide is synthesized by the reaction of benzoyl chloride with isoamylamine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained by filtration and recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(1-methylbutyl)benzamide has various potential applications in scientific research. It is used as a ligand in the development of novel metal-organic frameworks (MOFs) that have potential applications in gas storage, catalysis, and drug delivery. It is also used as a precursor in the synthesis of other benzamides that have potential applications in medicinal chemistry. Moreover, N-(1-methylbutyl)benzamide has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities.
Eigenschaften
CAS-Nummer |
80936-85-2 |
|---|---|
Produktname |
N-(1-methylbutyl)benzamide |
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-3-7-10(2)13-12(14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
GQISYERWBJFNPY-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
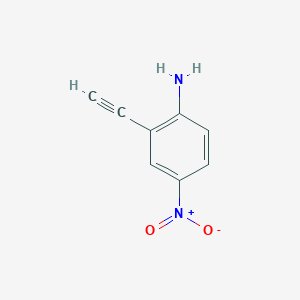
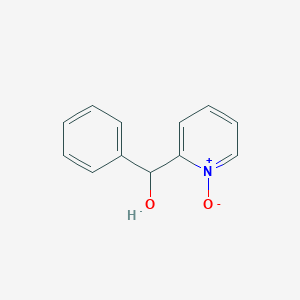
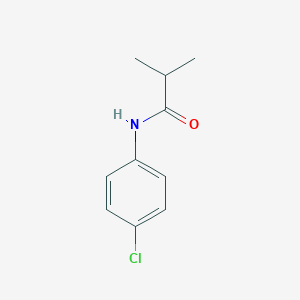
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
